N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)pivalamide
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Description
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)pivalamide, also known as DPV-001, is a novel compound that has recently gained attention in scientific research. It belongs to the class of compounds known as pivalamides and has been found to have potential applications in various fields of research. In
Scientific Research Applications
Cystic Fibrosis Therapy
Research on compounds structurally similar to N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)pivalamide has shown potential therapeutic applications in treating cystic fibrosis. For instance, studies have investigated bithiazole correctors for their ability to correct defective cellular processing of the DeltaF508 cystic fibrosis transmembrane conductance regulator (CFTR). Constraining rotation about the bithiazole-tethering significantly impacts corrector activity, suggesting a targeted approach for cystic fibrosis therapy (Yu et al., 2008).
Antibacterial Evaluation
The reactivity of specific compounds towards active electrophilic compounds in various solvents has been studied, leading to the synthesis of compounds with potential antibacterial applications. These studies have explored the behavior of certain pivalamides and their reactions to produce compounds that show high inhibitory activity against bacteria like Pseudomonas aeruginosa, Bacillus subtilis, and others, suggesting a pathway for developing new antibacterial agents (Al-Romaizan, 2019).
Chemical Synthesis and Characterization
Research has also focused on the synthesis and characterization of various derivatives of pivalamide for potential scientific applications. For example, methodologies for pivalamide hydrolysis using specific reagents have been discovered, providing insights into the chemical properties and reactivity of pivalamide derivatives. Such research contributes to a deeper understanding of these compounds and their potential utility in further scientific applications (Bavetsias et al., 2004).
Metabolic Pathway Identification
The metabolic pathways and metabolites of certain pivalamide derivatives have been identified through studies involving human liver microsomes. These investigations are crucial for understanding how these compounds are processed within the body and can lead to the development of therapeutic agents with improved efficacy and safety profiles (Song et al., 2014).
properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-11(17-15(18)16(2,3)4)9-12-5-6-14-13(10-12)7-8-19-14/h5-6,10-11H,7-9H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMZTEJMXOQDHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)pivalamide |
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